molecular formula C16H19N3O3S2 B15013590 4-methyl-3-(piperidin-1-ylsulfonyl)-N-1,3-thiazol-2-ylbenzamide

4-methyl-3-(piperidin-1-ylsulfonyl)-N-1,3-thiazol-2-ylbenzamide

Cat. No.: B15013590
M. Wt: 365.5 g/mol
InChI Key: ZLNYEKDLVPWSCL-UHFFFAOYSA-N
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Description

4-methyl-3-(piperidin-1-ylsulfonyl)-N-1,3-thiazol-2-ylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-1,3-thiazol-2-ylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(piperidin-1-ylsulfonyl)-N-1,3-thiazol-2-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Aminated derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

4-methyl-3-(piperidin-1-ylsulfonyl)-N-1,3-thiazol-2-ylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-1,3-thiazol-2-ylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The piperidinylsulfonyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-(piperidin-1-ylsulfonyl)benzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Piperidine derivatives: Compounds with the piperidine ring but different functional groups.

Uniqueness

4-methyl-3-(piperidin-1-ylsulfonyl)-N-1,3-thiazol-2-ylbenzamide is unique due to its combination of a thiazole ring, piperidinylsulfonyl group, and benzamide core. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

Molecular Formula

C16H19N3O3S2

Molecular Weight

365.5 g/mol

IUPAC Name

4-methyl-3-piperidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C16H19N3O3S2/c1-12-5-6-13(15(20)18-16-17-7-10-23-16)11-14(12)24(21,22)19-8-3-2-4-9-19/h5-7,10-11H,2-4,8-9H2,1H3,(H,17,18,20)

InChI Key

ZLNYEKDLVPWSCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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